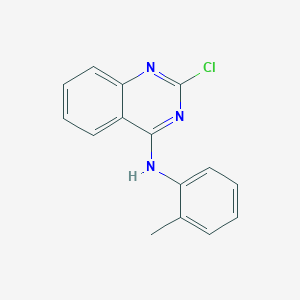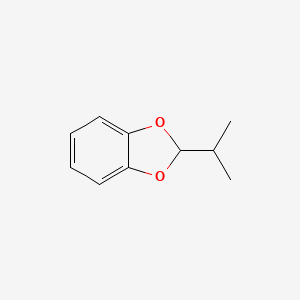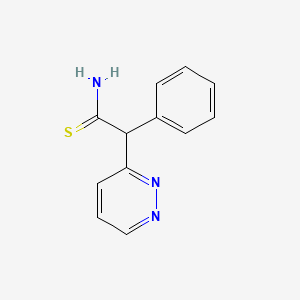
tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate
Übersicht
Beschreibung
tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyiminomethyl group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-formylphenylmethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques is also common in industrial production to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyiminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein modifications due to its reactive functional groups .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science .
Wirkmechanismus
The mechanism of action of tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl 4-(hydroxymethyl)phenylcarbamate
- tert-Butyl (4-bromomethyl)phenylcarbamate
Uniqueness
What sets tert-butyl 4-((hydroxyimino)methyl)benzyl(methyl)carbamate apart from similar compounds is its unique combination of functional groups. The presence of both the hydroxyiminomethyl and carbamate groups provides distinct reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
tert-butyl N-[[4-(hydroxyiminomethyl)phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3 |
InChI-Schlüssel |
WKSRJEIRMWCSMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(diethylamino)ethyl]-2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide](/img/structure/B8610973.png)

![Cyclohexanone, 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8610981.png)



![5-Formylimidazo[5,1-b]thiazole](/img/structure/B8611002.png)





